1,3-tiazolo[5,4-d]pirimidinas
1,3-Thiazolo\[5,4-d\]pyrimidines are a class of heterocyclic compounds featuring the fusion of a thiazole ring with a pyrimidine ring. These compounds exhibit diverse biological activities and have been studied for their potential in various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structural features of 1,3-thiazolo\[5,4-d\]pyrimidines facilitate the modulation of multiple targets within cells, making them attractive candidates for drug development. Their chemical structure typically includes a five-membered thiazole ring fused to a six-membered pyrimidine ring, with substituents that can vary widely, affecting their physicochemical properties and biological functions.
These compounds are often synthesized through multi-step organic synthesis protocols involving coupling reactions, ring formation, and functional group manipulations. Their stability, solubility, and bioavailability are critical considerations in the design of these molecules for practical applications. Ongoing research continues to explore the structural-activity relationships (SAR) of 1,3-thiazolo\[5,4-d\]pyrimidines to optimize their medicinal properties and enhance their potential as therapeutic agents.
![1,3-tiazolo[5,4-d]pirimidinas](https://pt.kuujia.com/images/category/11.png)
Estrutura | Nome químico | CAS | MF |
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Thiazolo[5,4-d]pyrimidine, 5-chloro-2-methyl- | 116056-20-3 | C6H4ClN3S |
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2-(1-((5-Chloro-7-morpholinothiazolo5,4-dpyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol | 1257294-60-2 | C18H26N5O2SCl |
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5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | 13479-88-4 | C5HCl2N3S |
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(7-Chlorothiazolo5,4-dpyrimidin-2-yl)-p-tolyl-amine | 871266-80-7 | C12H9ClN4S |
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2,7-dichloro-1,3thiazolo5,4-dpyrimidine | 19602-61-0 | C5HN3SCl2 |
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(7-Chlorothiazolo5,4-dpyrimidin-2-yl)isopropylamine | 871266-86-3 | C8H9N4SCl |
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Thiazolo[5,4-d]pyrimidine | 273-86-9 | C5H3N3S |
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Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate | 333387-93-2 | C8H7N3O2S2 |
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7-chloro-1,3thiazolo5,4-dpyrimidin-2-amine | 1578216-09-7 | C5H3ClN4S |
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5-chloro-1,3thiazolo5,4-dpyrimidin-7-amine | 2680530-39-4 | C5H3ClN4S |
Literatura Relacionada
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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